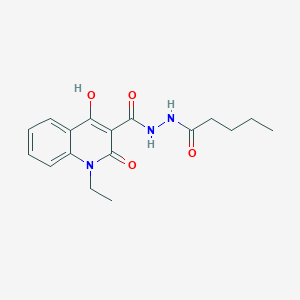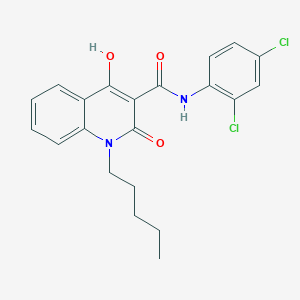![molecular formula C16H11BrN2OS B11989562 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol: is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol and thiazole, characterized by the presence of a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol typically involves the condensation reaction between 4-(4-bromophenyl)-1,3-thiazol-2-amine and salicylaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of other heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Studied for its potential use in drug development, particularly as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl and thiazole groups are key to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 2-[(E)-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
Comparison:
- The presence of different substituents (bromine, fluorine, chlorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity, binding affinity, and biological activity.
- The bromine substituent in 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol provides unique electronic and steric properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C16H11BrN2OS |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-[(E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-7-5-11(6-8-13)14-10-21-16(19-14)18-9-12-3-1-2-4-15(12)20/h1-10,20H/b18-9+ |
InChI-Schlüssel |
WTVUGTOEOUDPLZ-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)




![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)

![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)



